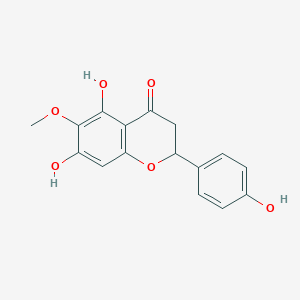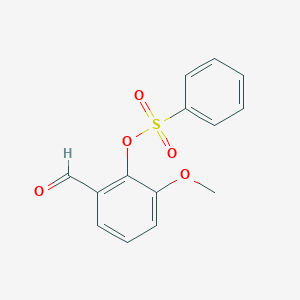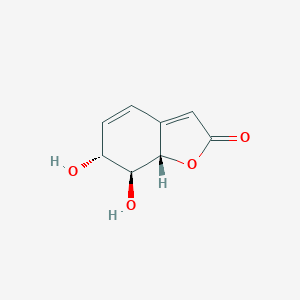
6-Methoxynaringenin
Overview
Description
5,7,4’-Trihydroxy-6-methoxyflavanone, also known as 6-Methoxynaringenin, is a natural flavonoid compound. It is part of the flavanone class of flavonoids, which are known for their antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory and anti-cancer properties .
Mechanism of Action
Target of Action
The primary target of 6-Methoxynaringenin is Nitric Oxide Synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes. This compound inhibits NO production, with an IC50 value of 25.8 μM .
Mode of Action
This compound interacts with its target, NOS, by inhibiting its activity, thereby reducing the production of NO
Biochemical Pathways
The inhibition of NOS by this compound affects the Nitric Oxide Synthase pathway This pathway is involved in various physiological processes, including neurotransmission, immune response, and regulation of cell death
Pharmacokinetics
Studies on naringin, a related flavonoid, suggest that these compounds may have good oral bioavailability and are extensively metabolized in the body
Result of Action
The inhibition of NO production by this compound can lead to various molecular and cellular effects. For instance, NO plays a key role in inflammation and immune response. Therefore, the inhibition of NO production by this compound could potentially modulate these processes . .
Biochemical Analysis
Biochemical Properties
6-Methoxynaringenin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit NO production
Cellular Effects
It is known to inhibit NO production, which could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to inhibit NO production, suggesting it may interact with enzymes involved in NO synthesis
Metabolic Pathways
It is known to be a natural flavonoid, suggesting it may be involved in flavonoid biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,4’-Trihydroxy-6-methoxyflavanone typically involves the use of flavanone precursors. One common method includes the methylation of naringenin, a naturally occurring flavanone, using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of 5,7,4’-Trihydroxy-6-methoxyflavanone often involves the extraction of the compound from plant sources, followed by purification processes such as crystallization and chromatography. The use of biotechnological methods, including microbial fermentation, is also being explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5,7,4’-Trihydroxy-6-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavanone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of 5,7,4’-Trihydroxy-6-methoxyflavanone .
Scientific Research Applications
5,7,4’-Trihydroxy-6-methoxyflavanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: The compound is studied for its effects on cellular processes, including its role in modulating enzyme activity and gene expression.
Medicine: Research has shown that 5,7,4’-Trihydroxy-6-methoxyflavanone has potential anti-inflammatory, antioxidant, and anti-cancer properties.
Comparison with Similar Compounds
5,7,4’-Trihydroxy-6-methoxyflavanone is unique among flavanones due to its specific substitution pattern. Similar compounds include:
Naringenin: 5,7,4’-Trihydroxyflavanone, lacking the methoxy group at the 6-position.
Hesperetin: 5,7,3’-Trihydroxy-4’-methoxyflavanone, with a methoxy group at the 4’-position instead of the 6-position.
Eriodictyol: 5,7,3’,4’-Tetrahydroxyflavanone, with an additional hydroxyl group at the 3’-position.
These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific biological activities and applications due to the variations in their chemical structures.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXRFTLSXMRXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known sources of 6-methoxynaringenin in nature?
A1: this compound has been isolated from various plant sources, including:
Q2: What are the potential cosmetic applications of this compound?
A2: Research suggests that this compound could be incorporated into cosmetic formulations for its potential anti-aging, anti-wrinkle, antibacterial, and anti-inflammatory effects. []
Q3: How does this compound exhibit anti-inflammatory activity?
A3: A study demonstrated that this compound, isolated from Scutellaria barbata, effectively inhibits nitric oxide (NO) production in BV2 microglial cells. This inhibition of NO production suggests a potential mechanism for its anti-inflammatory effects. []
Q4: Are there any other notable biological activities associated with this compound?
A4: While specific mechanisms haven't been fully elucidated, this compound, alongside other flavonoids from Mimosa tenuiflora, has demonstrated antiprotozoal activity against Entamoeba histolytica and Giardia lamblia trophozoites. []
Q5: What is the molecular formula and weight of this compound?
A5: While not explicitly stated in the provided research, the molecular formula of this compound (5,7,4'-Trihydroxy-6-methoxyflavanone) can be deduced as C16H14O6. Based on this formula, the molecular weight is calculated to be 302.28 g/mol.
Q6: Has the structure of this compound been confirmed through spectroscopic analysis?
A6: Yes, the identification of this compound from various plant sources has been consistently supported by spectroscopic analyses. Researchers have employed techniques such as UV, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)






